molecular formula C16H18N2O3 B2448731 (Z)-ethyl 2-cyano-3-(4-morpholinophenyl)acrylate CAS No. 307340-69-8

(Z)-ethyl 2-cyano-3-(4-morpholinophenyl)acrylate

Cat. No.: B2448731
CAS No.: 307340-69-8
M. Wt: 286.331
InChI Key: UMRNKORTAYWOKI-KAMYIIQDSA-N
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Description

(Z)-ethyl 2-cyano-3-(4-morpholinophenyl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a cyano group, a morpholinophenyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-cyano-3-(4-morpholinophenyl)acrylate typically involves a multi-step process. One common method is the Knoevenagel condensation reaction between ethyl cyanoacetate and 4-morpholinobenzaldehyde in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-cyano-3-(4-morpholinophenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted acrylates or cyano derivatives.

Scientific Research Applications

(Z)-ethyl 2-cyano-3-(4-morpholinophenyl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-cyano-3-(4-morpholinophenyl)acrylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano group and the morpholinophenyl group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-ethyl 2-cyano-3-(4-piperidinophenyl)acrylate
  • (Z)-ethyl 2-cyano-3-(4-pyrrolidinophenyl)acrylate
  • (Z)-ethyl 2-cyano-3-(4-piperazinophenyl)acrylate

Uniqueness

(Z)-ethyl 2-cyano-3-(4-morpholinophenyl)acrylate is unique due to the presence of the morpholinophenyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility, stability, and bioactivity compared to similar compounds with different substituents.

Properties

IUPAC Name

ethyl (Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-2-21-16(19)14(12-17)11-13-3-5-15(6-4-13)18-7-9-20-10-8-18/h3-6,11H,2,7-10H2,1H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRNKORTAYWOKI-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)N2CCOCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=C(C=C1)N2CCOCC2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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